5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid: is a chemical compound with the molecular formula C8H5BrF3NO3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a trifluoroethoxy group at the 2-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid typically involves the following steps:
Trifluoroethoxylation: The substitution of a hydrogen atom at the 2-position with a trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, trifluoroethoxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The bromine atom and trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different functional groups replacing the bromine atom or trifluoroethoxy group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: The compound can be used in studies to understand its interactions with biological molecules and systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within a system. The bromine atom, trifluoroethoxy group, and carboxylic acid group contribute to its reactivity and ability to form specific interactions with other molecules. These interactions can influence various biochemical and chemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Lacks the carboxylic acid group.
2-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid: Lacks the bromine atom.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness: The presence of both the bromine atom and the trifluoroethoxy group, along with the carboxylic acid group, makes 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C8H5BrF3NO3 |
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Molecular Weight |
300.03 g/mol |
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-5(7(14)15)6(13-2-4)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
InChI Key |
NKUNIKDJJQXFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)OCC(F)(F)F)Br |
Origin of Product |
United States |
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